molecular formula C8H8F3NO B13614822 (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol

Katalognummer: B13614822
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: VEEPZIKWWNFXPT-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a trifluoromethyl group and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with 6-methylpyridine under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the (1R) enantiomer. The reaction conditions may include:

    Temperature: Typically around 0-25°C.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Chiral catalysts such as BINAP-Ru complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.

Wissenschaftliche Forschungsanwendungen

(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Employed in the development of advanced materials with unique electronic properties.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The pyridinyl group contributes to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol: Similar structure but lacks the trifluoromethyl group.

    2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-ol: Similar but without the methyl group on the pyridine ring.

Uniqueness

The presence of both the trifluoromethyl and methylpyridinyl groups in (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol makes it unique

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1

InChI-Schlüssel

VEEPZIKWWNFXPT-SSDOTTSWSA-N

Isomerische SMILES

CC1=NC(=CC=C1)[C@H](C(F)(F)F)O

Kanonische SMILES

CC1=NC(=CC=C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.